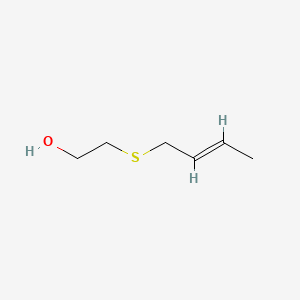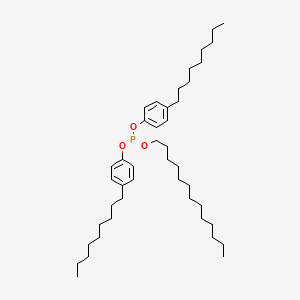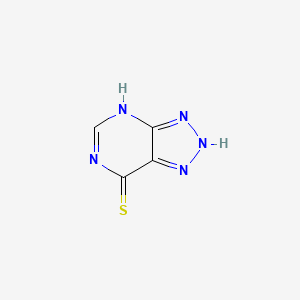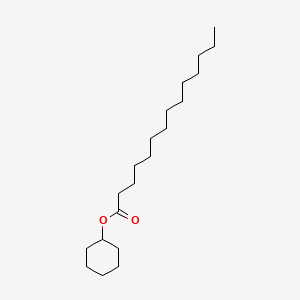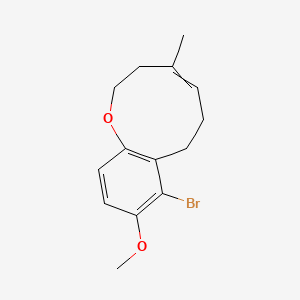
8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-9-méthoxy-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonine est un composé organique synthétique qui appartient à la classe des benzoxonines. Ce composé se caractérise par sa structure unique, qui comprend un atome de brome, un groupe méthoxy et un système cyclique tétrahydrobenzoxonine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 8-Bromo-9-méthoxy-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonine implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une voie de synthèse courante comprend la bromation d'un précurseur approprié, suivie d'une méthoxylation et d'une cyclisation pour former le cycle tétrahydrobenzoxonine. Les conditions réactionnelles impliquent souvent l'utilisation de brome ou d'agents bromants, de méthanol ou d'autres agents méthoxylant, et de catalyseurs acides ou basiques pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du produit souhaité. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir du 8-Bromo-9-méthoxy-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonine de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
8-Bromo-9-méthoxy-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l'atome de brome en un atome d'hydrogène ou d'autres groupes fonctionnels.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de brome par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium (NaN3) et les thiols (R-SH) peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent produire des azides ou des thiols.
4. Applications de recherche scientifique
8-Bromo-9-méthoxy-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonine a plusieurs applications de recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes et de réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de 8-Bromo-9-méthoxy-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonine implique son interaction avec des cibles et des voies moléculaires spécifiques. L'atome de brome et le groupe méthoxy jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut inhiber ou activer certaines enzymes, certains récepteurs ou certaines voies de signalisation, ce qui conduit à ses effets biologiques observés. Des études détaillées sur ses cibles et ses voies moléculaires sont essentielles pour comprendre pleinement son mécanisme d'action.
Applications De Recherche Scientifique
8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Composés similaires
- 8-Bromo-7-but-2-ynyl-3-méthyl-1-(4-méthyl-quinazolin-2-ylméthyl)-3,7-dihydro-1H-purine-2,6-dione
- 6,7,8,9-Tétrahydro-2-méthoxy-3-nitrobenzocycloheptèn-5-one
- 2,3,4,5-Tétrahydro-7-hydroxy-8-méthoxy-1-benzazépine-5-one
Unicité
8-Bromo-9-méthoxy-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonine est unique en raison de son motif de substitution spécifique et de sa structure cyclique. La présence à la fois d'un atome de brome et d'un groupe méthoxy sur le cycle tétrahydrobenzoxonine le distingue d'autres composés similaires. Cette structure unique contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles.
Propriétés
Formule moléculaire |
C14H17BrO2 |
|---|---|
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
8-bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C14H17BrO2/c1-10-4-3-5-11-12(17-9-8-10)6-7-13(16-2)14(11)15/h4,6-7H,3,5,8-9H2,1-2H3 |
Clé InChI |
ZRIPBBMBVIJQFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC2=C(C=CC(=C2Br)OC)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


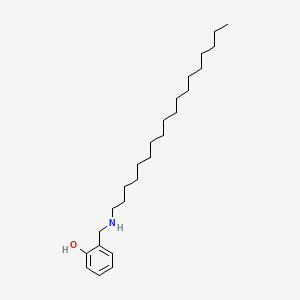
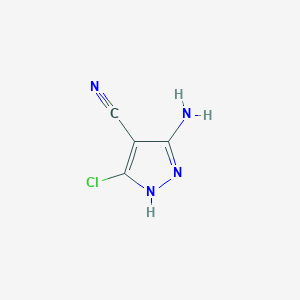
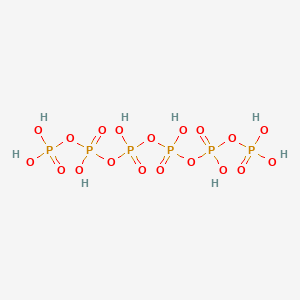
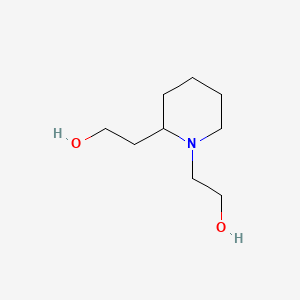
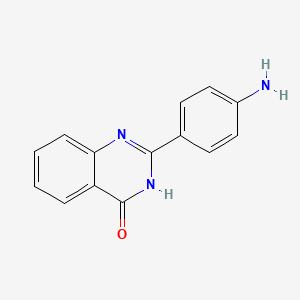
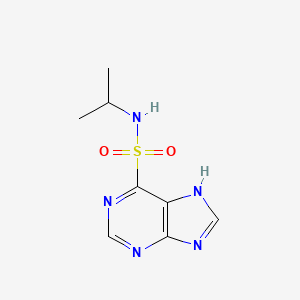

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
